

The Role of GPR183/EBI2 in Immune Cell Migration: A Technical Guide

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Executive Summary

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a critical regulator of immune cell migration, orchestrating the precise positioning of B cells, T cells, dendritic cells (DCs), and innate lymphoid cells (ILCs) within secondary lymphoid organs. This receptor and its endogenous oxysterol ligands, most notably 7α ,25-dihydroxycholesterol (7α ,25-OHC), form a key chemotactic axis that governs adaptive and innate immune responses. Dysregulation of the GPR183/oxysterol pathway has been implicated in a range of pathologies, including autoimmune diseases, chronic inflammation, and viral infections, making it an attractive target for therapeutic intervention. This guide provides an in-depth overview of the GPR183 signaling pathway, its role in the migration of various immune cell subsets, quantitative data on receptor-ligand interactions, and detailed protocols for key experimental assays.

The GPR183 Receptor and its Ligands

GPR183 is a class A G protein-coupled receptor (GPCR) predominantly expressed on immune cells.[1][2] Its activation is driven by a gradient of specific oxysterols, which are hydroxylated forms of cholesterol.

Ligand Synthesis and Gradient Formation: The primary and most potent endogenous ligand for GPR183 is $7\alpha,25$ -OHC.[3][4] The chemotactic gradient essential for directing cell migration is



established by the localized expression of enzymes that synthesize and degrade $7\alpha,25$ -OHC:

- Synthesis: Cholesterol is first converted to 25-hydroxycholesterol (25-OHC) by cholesterol 25-hydroxylase (CH25H). Subsequently, 25-OHC is converted to 7α,25-OHC by 25-hydroxycholesterol 7α-hydroxylase (CYP7B1).[5] These enzymes are typically expressed by non-hematopoietic stromal cells in specific microenvironments, such as the borders of B cell follicles.[5]
- Degradation: 7α,25-OHC is metabolized into inactive bile acid precursors by hydroxy-delta-5-steroid dehydrogenase, 3 beta- and steroid delta-isomerase 7 (HSD3B7), which is expressed in areas where the ligand concentration is low, thereby sharpening the gradient.
 [5]

This enzymatic arrangement creates high concentrations of 7α ,25-OHC in areas like the interfollicular and outer follicular regions of lymphoid tissues, attracting GPR183-expressing cells.[1]

GPR183 Signaling Pathway

Upon ligand binding, GPR183 undergoes a conformational change, initiating intracellular signaling cascades primarily through two pathways: G protein-dependent and β -arrestin-dependent signaling.

G Protein-Dependent Signaling: GPR183 couples to the inhibitory Gαi subunit of heterotrimeric G proteins.[6][7] This coupling leads to:

- Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
- Release of the GBy subunit, which activates downstream effectors.
- Activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK)
 pathways, such as ERK1/2.[8]
- Mobilization of intracellular calcium (Ca²⁺).[8][9]

These signaling events converge to regulate the actin cytoskeleton, leading to changes in cell polarity and motility, ultimately driving chemotaxis.[6]

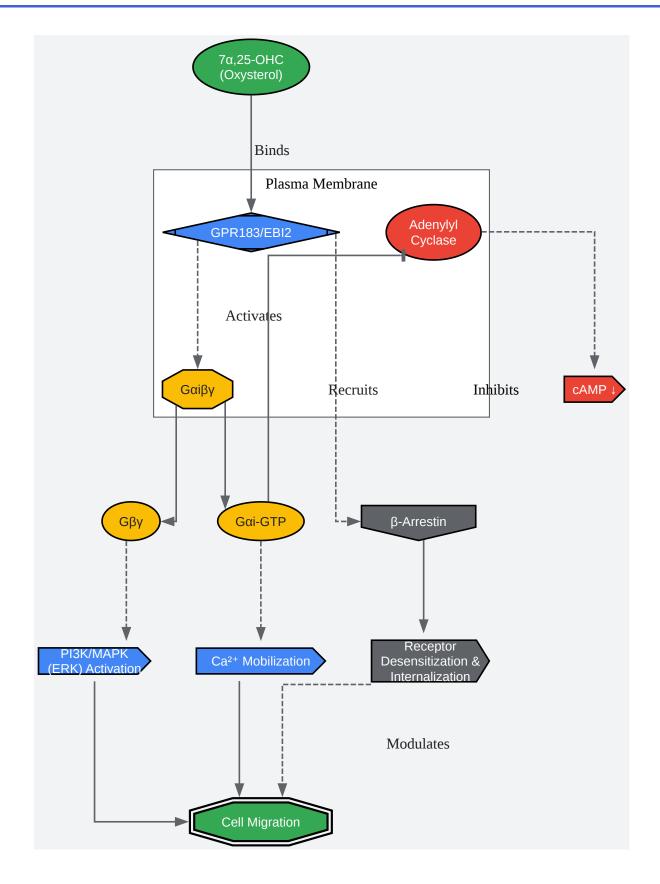






 β -Arrestin-Dependent Signaling: GPR183 can also signal independently of G proteins by recruiting β -arrestins.[6][10] While Gαi signaling is crucial for the initiation of migration, β -arrestin recruitment is important for receptor desensitization and internalization, which are necessary to maintain sensitivity to the chemotactic gradient.[4][11] Interestingly, chemotaxis can be uncoupled from receptor internalization, suggesting a distinct role for β -arrestin in modulating the migratory machinery.[4][11]





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GPR183/EBI2 Signaling Pathway



Role in Immune Cell Subsets

GPR183 expression is dynamically regulated during the lifespan and activation state of various immune cells, dictating their location and function.

- B Lymphocytes: GPR183 is a master regulator of B cell positioning. It guides newly activated B cells to the outer follicular and interfollicular regions, facilitating interactions with T helper cells at the T-B border.[12] Its subsequent downregulation is essential for B cells to enter germinal centers for affinity maturation.[1] This precise spatiotemporal control is crucial for mounting effective T-dependent antibody responses.[3]
- T Lymphocytes: In T cells, GPR183 directs migration to the outer T cell zone and the T-B border.[1] This positioning is critical for activated T cells to encounter antigen-presenting DCs, a key step in their differentiation into T follicular helper (Tfh) cells, which are essential for providing help to B cells.[7]
- Dendritic Cells (DCs): Splenic DC subsets rely on GPR183 for their homeostasis and localization. Specifically, it directs CD4+ DCs to the bridging channels of the spleen, sentinel positions for capturing blood-borne antigens and initiating T cell activation.[1]
- Innate Lymphoid Cells (ILCs): GPR183 is highly expressed by lymphoid-tissue-inducer (LTi)like ILC3s. The GPR183-oxysterol axis is required for ILC3s to localize to cryptopatches and
 isolated lymphoid follicles in the colon, where they contribute to lymphoid tissue development
 and intestinal homeostasis.[5]
- Macrophages and Monocytes: GPR183 is expressed on monocytes and macrophages and mediates their migration towards 7α,25-OHC.[13] During severe viral respiratory infections like influenza and SARS-CoV-2, the GPR183/oxysterol axis is upregulated in the lungs, driving the recruitment of inflammatory monocytes and macrophages.[1][14]

Quantitative Data

The interaction between GPR183 and its ligands, as well as the downstream cellular responses, have been quantified in numerous studies. The tables below summarize key data points.

Table 1: Ligand Binding Affinities and Potencies



Ligand	Assay Type	Cell/System	Parameter	Value	Reference(s
7α,25-OHC	Radioligand Binding	EBI2- expressing CHO cell membranes	Kd	450 pM	[4]
7α,25-OHC	Radioligand Binding	EBI2- expressing CHO cell membranes	Kd	25 ± 10 nM	[9]
7α,25-OHC	Radioligand Binding	EBI2- expressing HEK293 cells	IC50	24 ± 1.6 nM	[13]
7α,25-OHC	GTPγS Binding	EBI2- expressing CHO cells	EC50	0.15 nM (150 pM)	[10]
7α,25-OHC	GTPγS Binding	EBI2- expressing HEK293 cells	EC50	1.0 ± 0.1 nM	[13]
7α,25-OHC	Calcium Mobilization	EBI2- expressing CHO cells	EC50	~1 nM	[9]
7α,27-OHC	GTPγS Binding	EBI2- expressing CHO cells	EC50	1.3 nM	[10]
7β,25-ОНС	Calcium Mobilization	EBI2- expressing CHO cells	EC50	~50 nM	[9]
25-OHC	GTPγS Binding	EBI2- expressing CHO cells	EC50	127 nM	[10]



7α-OHC	GTPyS Binding	EBI2-				
		expressing	EC50	96 nM	[10]	
		CHO cells				

Note: The variability in reported values can be attributed to different experimental systems, cell lines, and assay conditions.

Table 2: Functional Cellular Responses

Cell Type	Assay Type	Ligand	Parameter	Value	Reference(s
Mouse B and T cells	Transwell Migration	7α,25-OHC	EC50	~500 pM	[4]
EBV-infected B cells	Transwell Migration	7α,25-OHC	EC50	~1 nM	[11]
B-cell lymphoma line	Transwell Migration	7α,25-OHC	EC50	~1 nM	[11]
EBI2- expressing cells	β-arrestin Recruitment	7α,25-OHC	EC50	39.8 nM	[10]
EBI2- expressing cells	β-arrestin Recruitment	7α,27-OHC	EC50	174 nM	[10]

Experimental Protocols

Studying the GPR183/EBI2 axis involves a range of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

In Vitro Chemotaxis (Transwell Migration Assay)

This assay quantifies the directed migration of cells towards a chemoattractant.



Principle: Cells are placed in the upper chamber of a Transwell insert, which contains a porous membrane. The lower chamber contains medium with the chemoattractant (e.g., 7α ,25-OHC). The number of cells that migrate through the pores to the lower chamber is quantified.

Detailed Protocol:

Cell Preparation:

- Culture GPR183-expressing cells (e.g., B cells, T cells, or a cell line like U937) to ~80% confluency.
- For adherent cells, detach using a non-enzymatic solution or gentle trypsinization. For suspension cells, collect by centrifugation.
- Wash cells twice with serum-free medium (e.g., RPMI 1640 with 0.1% BSA). Resuspend the cell pellet in the same serum-free medium to a final concentration of 1-2 x 10⁶ cells/mL. Starve cells in this medium for 2-4 hours at 37°C to reduce background migration.

Assay Setup:

- Use 24-well plates with Transwell inserts (typically 5 μm pore size for lymphocytes).
- \circ Prepare chemoattractant solutions: Dilute 7 α ,25-OHC in serum-free medium to desired concentrations (a dose-response curve from 0.1 nM to 100 nM is common).
- Add 600 μL of the chemoattractant solution (or control medium) to the lower wells of the
 24-well plate.
- Carefully place the Transwell inserts into the wells, avoiding air bubbles.
- Add 100 μ L of the prepared cell suspension (1-2 x 10⁵ cells) to the top of each insert.

Incubation:

 Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours. Incubation time should be optimized for the specific cell type.



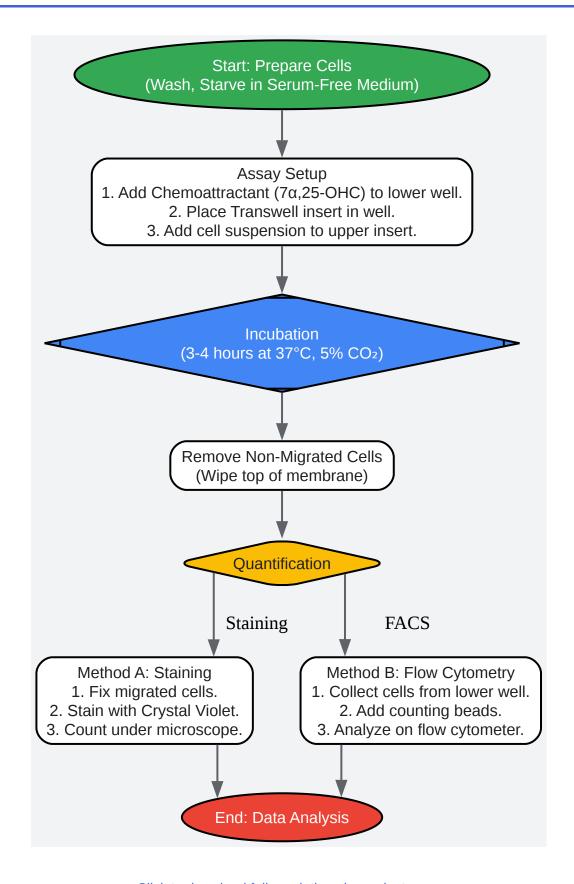




· Quantification:

- After incubation, carefully remove the inserts. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
- Method A (Staining and Counting): Fix the migrated cells on the bottom of the membrane with methanol or 4% paraformaldehyde for 10-15 minutes. Stain with 0.2% Crystal Violet for 5 minutes. Wash with water, allow to air dry, and count the cells in several microscopic fields.
- Method B (Flow Cytometry): Collect the cells from the bottom well. Add a known number
 of counting beads to the sample before acquisition on a flow cytometer. The absolute
 number of migrated cells can be calculated based on the ratio of cell events to bead
 events. This method is highly accurate and allows for phenotyping of the migrated cells.





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References

- 1. GPR183 Wikipedia [en.wikipedia.org]
- 2. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxysterols direct immune cell migration via EBI2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxysterols direct B-cell migration through EBI2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR183 protein expression summary The Human Protein Atlas [proteinatlas.org]
- 6. Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. GPR183 G protein-coupled receptor 183 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 9. Oxysterols direct immune cell migration through EBI2 PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biased agonism and allosteric modulation of G protein-coupled receptor 183 a 7TM receptor also known as Epstein–Barr virus-induced gene 2 PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxysterol-EBI2 signaling in immune regulation and viral infection PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Characterization of Oxysterol Binding to the Epstein-Barr Virus-induced Gene 2 (GPR183) PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
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